molecular formula C4H6F4O3S B574574 3-Fluoropropyl trifluoromethanesulfonate CAS No. 180597-96-0

3-Fluoropropyl trifluoromethanesulfonate

Cat. No. B574574
Key on ui cas rn: 180597-96-0
M. Wt: 210.143
InChI Key: CFTZHULZUDBHPH-UHFFFAOYSA-N
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Patent
US09242940B2

Procedure details

To a cold (−25° C.), stirred solution of 2,6-lutidine (4.60 mL, 39.5 mmol) in DCM (30 mL) was added triflic anhydride (6.00 mL, 35.5 mmol) over 3 min. Then 3-fluoropropane-1-ol (1.61 g, 20.6 mmol) was added. The reaction mixture was warmed to room temperature for 2.5 h. The reaction mixture was then concentrated to half its volume and purified by flash chromatography (Teledyne ISCO CombiFlash, isocratic DCM, REDISEP® SiO2 120 g, detecting at 254 nM, and monitoring at 220 nM). Concentration of the appropriate fractions provided Intermediate S-3A (2.92 g, 67.4%). 1H NMR (400 MHz, chloroform-d) δ ppm 4.69 (2 H, t, J=6.16 Hz), 4.65 (1 H, t, J=5.50 Hz), 4.54 (1 H, t, J=5.61 Hz), 2.25 (1 H, dt, J=11.39, 5.86 Hz), 2.19 (1 H, dt, J=11.44, 5.94 Hz)
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.61 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C(C)=CC=CC=1C.S([O:16][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18])(C(F)(F)F)(=O)=O.[F:24][CH2:25][CH2:26][CH2:27]O>C(Cl)Cl>[F:24][CH2:25][CH2:26][CH2:27][O:16][S:17]([C:20]([F:21])([F:22])[F:23])(=[O:18])=[O:19]

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
1.61 g
Type
reactant
Smiles
FCCCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to half its volume
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (Teledyne ISCO CombiFlash, isocratic DCM, REDISEP® SiO2 120 g, detecting at 254 nM, and monitoring at 220 nM)
CUSTOM
Type
CUSTOM
Details
Concentration of the appropriate fractions provided Intermediate S-3A (2.92 g, 67.4%)

Outcomes

Product
Name
Type
Smiles
FCCCOS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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